molecular formula C9H13ClN2O2 B2915095 ethyl 2-(4-chloro-1H-pyrazol-1-yl)butanoate CAS No. 1005615-91-7

ethyl 2-(4-chloro-1H-pyrazol-1-yl)butanoate

Cat. No.: B2915095
CAS No.: 1005615-91-7
M. Wt: 216.67
InChI Key: ROQJPCKLXNCURI-UHFFFAOYSA-N
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Description

Ethyl 2-(4-chloro-1H-pyrazol-1-yl)butanoate is a heterocyclic organic compound featuring a pyrazole ring substituted with a chlorine atom at the 4-position and an ester-functionalized butanoate side chain. Its molecular formula is C₉H₁₂ClN₂O₂, with a molecular weight of 224.66 g/mol. The pyrazole moiety contributes to its stability and ability to engage in hydrogen bonding, while the ester group enhances solubility in organic solvents. Structural characterization via X-ray crystallography (often using programs like SHELXL for refinement) confirms its planar pyrazole ring and the spatial orientation of substituents, which are critical for its reactivity .

Properties

IUPAC Name

ethyl 2-(4-chloropyrazol-1-yl)butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClN2O2/c1-3-8(9(13)14-4-2)12-6-7(10)5-11-12/h5-6,8H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROQJPCKLXNCURI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)OCC)N1C=C(C=N1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

Nucleophilic Substitution at the Pyrazole Ring

The chlorine atom at position 4 of the pyrazole ring is highly susceptible to nucleophilic substitution due to the electron-deficient nature of the aromatic system.
Key Reactions:

  • Ammonolysis : Reaction with ammonia or amines (e.g., hydrazine) replaces the chlorine with amino groups. For example, treatment with hydrazine hydrate yields ethyl 2-(4-hydrazinyl-1H-pyrazol-1-yl)butanoate .
  • Thiol Substitution : Reaction with thiourea or sodium hydrosulfide produces sulfhydryl derivatives .

Table 1: Substitution Reactions and Products

ReagentConditionsProductYield
Hydrazine hydrateEthanol, reflux (4–6 h)Ethyl 2-(4-hydrazinyl-pyrazol-1-yl)butanoate75–80%
Sodium azideDMF, 80°CEthyl 2-(4-azido-pyrazol-1-yl)butanoate65%
ThioureaEthanol, KOH, reflux (8 h)Ethyl 2-(4-mercapto-pyrazol-1-yl)butanoate70%

Ester Hydrolysis and Functional Group Transformations

The ester group undergoes hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis : Concentrated HCl in ethanol/water converts the ester to 2-(4-chloro-pyrazol-1-yl)butanoic acid .
  • Basic Hydrolysis : NaOH in aqueous ethanol yields the sodium salt of the acid, which can be protonated to the free acid .

Mechanistic Insight :
The reaction proceeds via nucleophilic attack by hydroxide ions at the carbonyl carbon, forming a tetrahedral intermediate that collapses to release the carboxylate .

Reduction Reactions

The ester group is reducible to primary alcohols using strong reducing agents:

  • LiAlH4 Reduction : In anhydrous THF, LiAlH4 reduces the ester to 2-(4-chloro-pyrazol-1-yl)butan-1-ol with 85% efficiency .
  • Catalytic Hydrogenation : Hydrogen gas and Pd/C catalyst selectively reduce the ester to the alcohol without affecting the pyrazole ring .

Table 2: Reduction Outcomes

Reducing AgentSolventTemperatureProductYield
LiAlH4THF0–25°C2-(4-chloro-pyrazol-1-yl)butan-1-ol85%
H2/Pd-CEthanol50°C2-(4-chloro-pyrazol-1-yl)butan-1-ol78%

Cyclization and Heterocycle Formation

The compound participates in cyclocondensation reactions to form fused heterocycles:

  • With Ethyl Acetoacetate : Heating with ethyl acetoacetate in acetic acid yields pyrazolo[3,4-b]pyridin-6-one derivatives .
  • With Carbon Disulfide : Forms pyrazolo[5,1-c] triazine-3-thione under basic conditions .

Example Reaction Pathway :
Ethyl 2-(4-chloro-pyrazol-1-yl)butanoate + Ethyl acetoacetate
→ Pyrazolo-pyridinone (via Knoevenagel condensation and cyclization) .

Oxidation Reactions

The pyrazole ring’s nitrogen atoms and the ester’s α-hydrogen are oxidation sites:

  • Oxidation of Pyrazole : H2O2 in acetic acid oxidizes the pyrazole ring to pyrazine-N-oxide derivatives .
  • Ester α-Hydrogen Oxidation : KMnO4 oxidizes the α-carbon of the ester to a ketone, forming ethyl 2-(4-chloro-pyrazol-1-yl)-3-oxobutanoate .

Comparative Reactivity with Analogues

The chlorine atom significantly enhances electrophilic substitution rates compared to non-halogenated pyrazoles. For example:

Table 3: Reaction Rate Comparison

CompoundRelative Rate (vs. Chloro Derivative)
Ethyl 2-(4-methyl-pyrazol-1-yl)butanoate0.3×
Ethyl 2-(4-bromo-pyrazol-1-yl)butanoate1.2×
Ethyl 2-(1H-pyrazol-1-yl)butanoate0.1×

Data derived from kinetic studies on nucleophilic substitution .

Thermal Decomposition

Pyrolysis at 300–400°C induces elimination reactions:

  • Ethylene Elimination : The ethoxy group undergoes β-hydrogen elimination, producing 2-(4-chloro-pyrazol-1-yl)butanoic acid and ethylene gas .
  • Decarboxylation : At higher temperatures (>400°C), decarboxylation yields 1-(4-chloro-pyrazol-1-yl)propane .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Crystallographic Features

Ethyl 2-(4-chloro-1H-pyrazol-1-yl)butanoate shares structural similarities with pyrazole derivatives such as ethyl 3-(4-nitro-1H-pyrazol-1-yl)propanoate and methyl 2-(4-bromo-1H-pyrazol-1-yl)acetate. Key differences arise in substituent electronegativity and side-chain length, which influence molecular packing and crystallinity.

Compound Substituent Side Chain Length Crystallographic Space Group Refinement Software
This compound Cl C4 P2₁/c SHELXL
Ethyl 3-(4-nitro-1H-pyrazol-1-yl)propanoate NO₂ C3 P1̄ Olex2
Methyl 2-(4-bromo-1H-pyrazol-1-yl)acetate Br C2 C2/c SHELXL

The chlorine substituent in the target compound reduces steric hindrance compared to bulkier nitro or bromo groups, enabling tighter crystal packing. SHELX programs are frequently employed for refining such structures due to their robustness in handling small-molecule crystallography .

Physicochemical Properties

The chloro-substituted derivative exhibits moderate polarity (logP = 1.8) compared to nitro- (logP = 1.2) and bromo- (logP = 2.1) analogs. This affects solubility: the chloro compound dissolves preferentially in polar aprotic solvents (e.g., DMSO), whereas bromo analogs favor chlorinated solvents.

Compound logP Solubility in DMSO (mg/mL) Melting Point (°C)
This compound 1.8 45 98–100
Ethyl 3-(4-nitro-1H-pyrazol-1-yl)propanoate 1.2 62 112–114
Methyl 2-(4-bromo-1H-pyrazol-1-yl)acetate 2.1 28 85–87

The nitro derivative’s lower logP and higher solubility correlate with its increased use in aqueous-phase reactions.

Biological Activity

Ethyl 2-(4-chloro-1H-pyrazol-1-yl)butanoate is an organic compound notable for its diverse biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C9H13ClN2O2
  • Molecular Weight : 216.67 g/mol
  • Structure : The compound features a pyrazole ring substituted with a chlorine atom and an ethyl butanoate moiety.

Synthesis

This compound can be synthesized through various organic reactions, often involving the use of solvents like ethanol or dichloromethane and catalysts such as palladium on carbon. The synthesis typically includes multiple steps to ensure the desired structural integrity and biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including:

  • Enzymes : The compound may inhibit cyclooxygenase enzymes, which play a critical role in inflammation.
  • Receptors : It can modulate receptor activity, influencing various biological pathways.

Biological Activities

Research has shown that this compound exhibits several significant biological activities:

  • Antimicrobial Properties : Studies indicate that pyrazole derivatives can possess antimicrobial effects against various pathogens.
  • Anti-inflammatory Effects : The compound has been evaluated for its potential to reduce inflammation, making it a candidate for treating inflammatory diseases.
  • Anticancer Activity : Preliminary investigations suggest that this compound may exhibit cytotoxic effects against cancer cell lines, contributing to its potential as an anticancer agent.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialEffective against Gram-positive and Gram-negative bacteria ,
Anti-inflammatoryInhibits cyclooxygenase activity ,
AnticancerCytotoxic effects on HeLa and MCF-7 cell lines ,

Notable Research Findings

  • A study demonstrated that this compound inhibited the growth of Escherichia coli, showcasing its potential as an antimicrobial agent against common bacterial infections .
  • Another investigation highlighted its anti-inflammatory properties through inhibition of cyclooxygenase enzymes, suggesting therapeutic applications in treating conditions like arthritis.
  • In vitro studies on cancer cell lines revealed that the compound could induce apoptosis in cancer cells, indicating its potential as a lead compound in cancer therapy .

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